

# 6-Bromo-4-chloronicotinic acid molecular structure and weight

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## Compound of Interest

Compound Name: **6-Bromo-4-chloronicotinic acid**

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An In-Depth Technical Guide to **6-Bromo-4-chloronicotinic Acid**: A Core Building Block for Modern Drug Discovery

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **6-bromo-4-chloronicotinic acid**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthetic pathway with mechanistic insights, predictive spectroscopic analysis for structural verification, and its pivotal role in contemporary therapeutic modalities like targeted protein degradation.

## Core Physicochemical Properties and Structure

**6-Bromo-4-chloronicotinic acid** is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry. Its structural and electronic properties make it a versatile scaffold for elaboration into more complex target molecules.

## Molecular Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position, a chlorine atom at the 4-position, and a bromine atom at the 6-position. The IUPAC name is 6-bromo-4-chloropyridine-3-carboxylic acid.

The arrangement of these functional groups creates a unique electronic landscape. The pyridine nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the

aromatic ring electron-deficient. This influences its reactivity, particularly in nucleophilic aromatic substitution reactions. The carboxylic acid group provides a crucial synthetic handle for amide bond formation, a common linkage in pharmaceutical agents.

**Caption:** Molecular structure of **6-Bromo-4-chloronicotinic acid**.

## Physicochemical Data

The key quantitative data for this compound are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	1060808-92-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrCINO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	236.45 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Purity	Typically ≥97%	<a href="#">[1]</a>
Synonyms	6-Bromo-4-chloropyridine-3-carboxylic acid	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Mechanistic Rationale

While several synthetic routes may be conceived, a logical and robust pathway involves a multi-step sequence starting from 4,6-dichloronicotinic acid. This approach leverages well-established, high-yielding reactions common in heterocyclic chemistry.

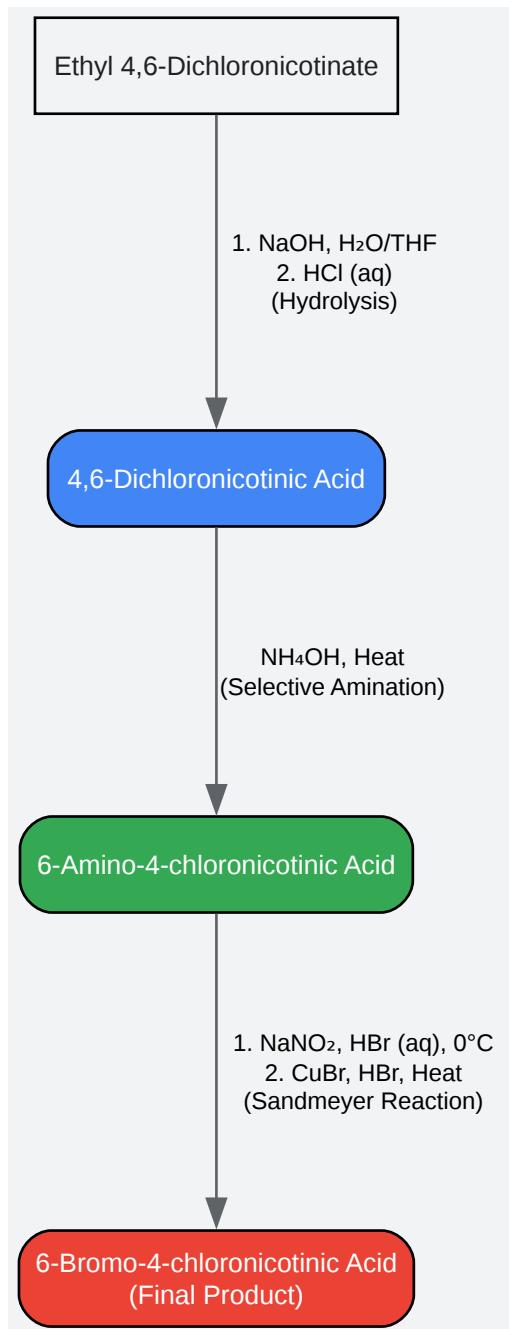
## Proposed Synthetic Workflow

The proposed synthesis is a three-step process:

- Preparation of 4,6-Dichloronicotinic Acid: This starting material can be synthesized from its commercially available ethyl ester via basic hydrolysis.[\[4\]](#)[\[5\]](#)
- Selective Nucleophilic Amination: The dichloro-precursor undergoes a selective nucleophilic aromatic substitution (SNAr) to install an amino group at the 6-position, yielding 6-amino-4-

chloronicotinic acid.

- Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion to afford the final product.[6][7]



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**Caption:** Proposed workflow for the synthesis of **6-bromo-4-chloronicotinic acid**.

## Detailed Experimental Protocol and Causality

### Step 1: Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate

- Protocol:
  - Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
  - Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.
  - Remove the organic solvents under reduced pressure.
  - Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
  - Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloronicotinic acid.[4]
- Expertise & Causality: The use of a mixed solvent system ensures the solubility of both the ester and the aqueous base. Saponification (ester hydrolysis) is a robust and high-yielding reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, simplifying purification.

### Step 2: Synthesis of 6-Amino-4-chloronicotinic Acid

- Protocol:
  - Charge a pressure vessel with 4,6-dichloronicotinic acid (1.0 eq) and aqueous ammonium hydroxide (excess, e.g., 10-15 eq).
  - Seal the vessel and heat to 120-140 °C for 12-24 hours.
  - Cool the reaction mixture to room temperature and carefully vent the vessel.
  - Acidify the solution with acetic acid or HCl to precipitate the product.

- Filter, wash with water, and dry to obtain 6-amino-4-chloronicotinic acid.[8]
- Expertise & Causality: In dichloropyridines, the halogen at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic substitution than the halogen at the 4-position (ortho to the nitrogen). This regioselectivity is driven by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, with more effective stabilization for para-attack. Using a sealed vessel and elevated temperatures is necessary to drive the SNAr reaction with ammonia as the nucleophile.

### Step 3: Sandmeyer Bromination to **6-Bromo-4-chloronicotinic Acid**

- Protocol:
  - Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath.
  - Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
  - In a separate flask, prepare a solution of copper(I) bromide ( $\text{CuBr}$ , 1.2 eq) in HBr.
  - Slowly add the cold diazonium salt solution to the  $\text{CuBr}$  solution.
  - Allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.
  - Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.
- Expertise & Causality: This is a classic Sandmeyer reaction.[6][7] Diazotization of the primary amine with nitrous acid (generated in situ from  $\text{NaNO}_2$  and HBr) creates an excellent leaving group ( $\text{N}_2$ ). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[7]

# Spectroscopic Characterization (Predictive Analysis)

For a novel or specialized building block, verifying its structure is paramount. While public spectral data is scarce, the expected NMR and MS features can be reliably predicted based on fundamental principles.

Analysis	Predicted Features
<sup>1</sup> H NMR	<p>The spectrum is expected to be simple, showing two signals in the aromatic region (typically <math>\delta</math> 7.5-9.0 ppm). The proton at the 2-position (H-2) and the proton at the 5-position (H-5) will each appear as a singlet, as they have no adjacent protons (ortho or meta coupling is negligible or absent). The H-2 signal will likely be downfield of the H-5 signal due to its proximity to the ring nitrogen.</p>
<sup>13</sup> C NMR	<p>Six distinct signals are expected, one for each carbon atom. The carboxylic acid carbon (C-3) will be the most downfield (<math>\delta</math> ~165-170 ppm). The carbon bearing the bromine (C-6) and the carbon bearing the chlorine (C-4) will have their chemical shifts influenced by the halogen's inductive and resonance effects. The remaining three aromatic carbons (C-2, C-3, C-5) will appear in the typical aromatic region for pyridines (<math>\delta</math> ~120-155 ppm).</p>
Mass Spec.	<p>The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundances of bromine (<math>^{79}\text{Br}</math>: ~50.7%, <math>^{81}\text{Br}</math>: ~49.3%) and chlorine (<math>^{35}\text{Cl}</math>: ~75.8%, <math>^{37}\text{Cl}</math>: ~24.2%). This will result in three main peaks in the molecular ion region: M (containing <math>^{79}\text{Br}</math> and <math>^{35}\text{Cl}</math>), M+2 (containing <math>^{81}\text{Br}</math> and <math>^{35}\text{Cl}</math> OR <math>^{79}\text{Br}</math> and <math>^{37}\text{Cl}</math>), and M+4 (containing <math>^{81}\text{Br}</math> and <math>^{37}\text{Cl}</math>). The approximate intensity ratio of these peaks will be 3:4:1.[9][10]</p>

## Applications in Drug Discovery

The primary value of **6-bromo-4-chloronicotinic acid** lies in its utility as a versatile intermediate for constructing libraries of complex molecules, particularly for two of the most

dynamic areas of modern drug discovery: targeted protein degradation and kinase inhibition.

## Core Scaffold for PROTACs

This molecule is explicitly categorized as a "Protein Degrader Building Block".<sup>[1]</sup> PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of three parts: a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

**6-Bromo-4-chloronicotinic acid** is an ideal precursor for the "warhead" component.

- Synthetic Handle: The carboxylic acid group is a perfect attachment point for the linker, typically via a stable amide bond.
- Vectors for Diversification: The bromine atom at the 6-position and the chlorine atom at the 4-position serve as orthogonal handles for diversification using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to rapidly synthesize a library of analogs with different substituents to optimize binding affinity and selectivity for the target protein.

## Intermediate for Kinase Inhibitors

The substituted pyridine core is a common feature in many FDA-approved kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The functional handles on **6-bromo-4-chloronicotinic acid** allow for the installation of various pharmacophoric groups required for potent and selective kinase inhibition. The bromine atom, in particular, is a valuable precursor for introducing aryl or heteroaryl groups via Suzuki coupling, a key strategy in building inhibitors that target the ATP-binding site of kinases.

## Safety and Handling

As a halogenated organic acid, **6-bromo-4-chloronicotinic acid** must be handled with appropriate care in a laboratory setting.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[2]</sup>

- Handling Precautions:
  - Use only in a well-ventilated area, preferably a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
  - Avoid breathing dust, fumes, or vapors.
  - Wash hands thoroughly after handling.
  - Store in a tightly sealed container in a cool, dry place.

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